1-(Thiazol-2-yl)piperidin-4-ol
Overview
Description
1-(Thiazol-2-yl)piperidin-4-ol is a heterocyclic compound that features both a thiazole ring and a piperidine ring The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . This suggests that they may interact with their targets to modulate pain and inflammation pathways.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities , suggesting that they may have a role in modulating pain and inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 1-(Thiazol-2-yl)piperidin-4-ol may also influence cell function in various ways.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting that this compound may also be involved in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)piperidin-4-ol can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 4-piperidone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
1-(Thiazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Thiazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(Thiazol-2-yl)pyrrolidin-2-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(Thiazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a piperidine ring.
Uniqueness: this compound is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)piperidin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-7-1-4-10(5-2-7)8-9-3-6-12-8/h3,6-7,11H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYCTCBJTURJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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